molecular formula C18H17F3N4OS B2691726 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1421464-85-8

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2691726
CAS No.: 1421464-85-8
M. Wt: 394.42
InChI Key: FEEGXGJVDGOZFH-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 3-(trifluoromethyl) group, linked via an ethyl chain to a thiazole ring bearing a 3,5-dimethylpyrazole moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole-thiazole scaffold may contribute to binding interactions with biological targets, such as kinases or receptors.

Properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4OS/c1-11-8-12(2)25(24-11)17-23-15(10-27-17)6-7-22-16(26)13-4-3-5-14(9-13)18(19,20)21/h3-5,8-10H,6-7H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEGXGJVDGOZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Core Structural Differences

The target compound differs from analogs in the Molecules (2013) study (e.g., compounds 10d , 10e , 10f ) in three key aspects:

Backbone : The target uses a benzamide-ethyl-thiazole-pyrazole scaffold, whereas analogs 10d–10f employ a phenylurea-thiazole-piperazine-acetate framework.

Substituents : The 3-(trifluoromethyl) group on the benzamide contrasts with the para -trifluoromethyl or chloro substituents on the phenylurea moieties in 10d–10f .

Functional Groups: Pyrazole in the target may engage in distinct hydrogen-bonding interactions compared to the urea group in 10d–10f, which is a strong hydrogen-bond donor/acceptor.

Pharmacological Implications

  • The target’s pyrazole-thiazole motif might instead modulate allosteric binding sites or protein-protein interactions.
  • Metabolic Stability : The trifluoromethyl group in both the target and 10d–10f resists oxidative metabolism, but the piperazine in 10d–10f could introduce metabolic liabilities (e.g., N-oxidation).

Research Findings and Limitations

  • Evidence Gaps : While 10d–10f were characterized for yield and mass spectrometry , the target compound lacks publicly available bioactivity or pharmacokinetic data.
  • Structural Trade-offs: The target’s benzamide-pyrazole-thiazole architecture may offer novel selectivity profiles but could compromise bioavailability due to higher molecular weight (>400 g/mol).

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